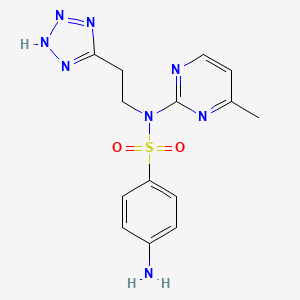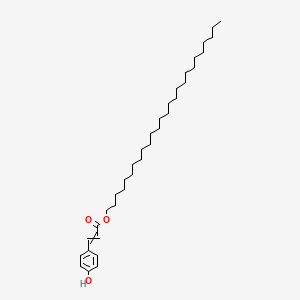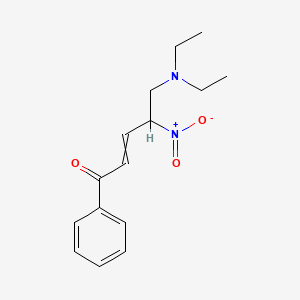
Tetrabenzo(a,e,klm,s)picene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tetrabenzo(a,e,klm,s)picene is a polycyclic aromatic hydrocarbon with the molecular formula C36H20. It is known for its complex structure, consisting of multiple fused benzene rings.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Tetrabenzo(a,e,klm,s)picene typically involves multi-step organic reactions. One common method includes the cyclization of suitable precursors under high-temperature conditions. For instance, the cyclodehydrogenation of specific polyphenylene precursors can yield this compound . Catalysts such as palladium or platinum are often employed to facilitate these reactions.
Industrial Production Methods
While there is limited information on the large-scale industrial production of this compound, the methods used in laboratory synthesis can be scaled up with appropriate modifications. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and yield of the compound .
Analyse Des Réactions Chimiques
Types of Reactions
Tetrabenzo(a,e,klm,s)picene undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace hydrogen atoms with other substituents such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are employed.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce fully hydrogenated derivatives .
Applications De Recherche Scientifique
Tetrabenzo(a,e,klm,s)picene has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study the electronic properties of polycyclic aromatic hydrocarbons.
Biology: Its derivatives are investigated for potential biological activities, including anticancer properties.
Medicine: Research is ongoing to explore its use in drug delivery systems and as a therapeutic agent.
Industry: It is used in the development of organic semiconductors and materials for electronic devices.
Mécanisme D'action
The mechanism of action of Tetrabenzo(a,e,klm,s)picene involves its interaction with molecular targets such as enzymes and receptors. Its polycyclic aromatic structure allows it to intercalate into DNA, potentially disrupting cellular processes. Additionally, its electronic properties enable it to participate in redox reactions, influencing various biochemical pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Tetraphenylene: Another polycyclic aromatic hydrocarbon with a similar structure but different electronic properties.
Tetrabenzoporphyrin: Known for its applications in photodynamic therapy and as a photosensitizer.
Circumazulene: A nonalternant isomer of circumnaphthalene with unique aromatic properties.
Uniqueness
Tetrabenzo(a,e,klm,s)picene stands out due to its specific arrangement of benzene rings, which imparts distinct electronic and chemical properties.
Propriétés
Numéro CAS |
72382-90-2 |
|---|---|
Formule moléculaire |
C36H20 |
Poids moléculaire |
452.5 g/mol |
Nom IUPAC |
nonacyclo[18.14.2.02,7.08,36.09,18.010,15.023,35.025,34.028,33]hexatriaconta-1(34),2,4,6,8,10,12,14,16,18,20(36),21,23(35),24,26,28,30,32-octadecaene |
InChI |
InChI=1S/C36H20/c1-3-9-27-21(7-1)13-15-23-19-25-17-18-26-20-24-16-14-22-8-2-4-10-28(22)32(24)36-30-12-6-5-11-29(30)35(31(23)27)33(25)34(26)36/h1-20H |
Clé InChI |
GJUKITWGXUBGCV-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=CC3=CC4=C5C6=C(C=C4)C=C7C=CC8=CC=CC=C8C7=C6C9=CC=CC=C9C5=C32 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


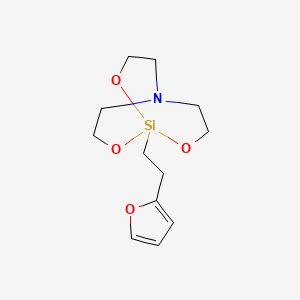
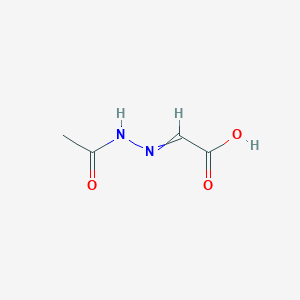
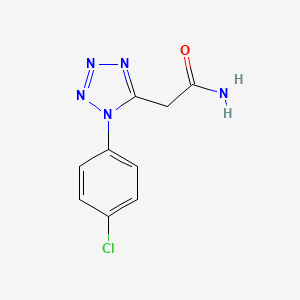

![Ethyl 2-[(4-methylanilino)methyl]prop-2-enoate](/img/structure/B14474939.png)


![N-{1-[3-(Pyridin-2-yl)-1,2,4-oxadiazol-5-yl]propan-2-ylidene}hydroxylamine](/img/structure/B14474955.png)
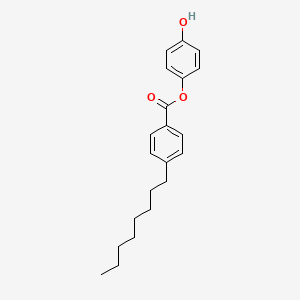
![Phenyl[triamino(bromo)-lambda~5~-phosphanyl]methanone](/img/structure/B14474964.png)
